BenchChemオンラインストアへようこそ!

tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

medicinal chemistry synthetic intermediate building block

tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate (CAS 1250996-94-1) is a bicyclic N-Boc-protected morpholine-fused tropene with the molecular formula C11H17NO3 and a molecular weight of 211.26 g·mol⁻¹. It features a 3-oxa bridge within an 8‑azabicyclo[3.2.1]oct‑6‑ene scaffold, distinguishing it from the more common 3‑oxo (carbonyl) analog (CAS 736181‑18‑3) and from the fully saturated 3‑oxa‑8‑azabicyclo[3.2.1]octane system.

Molecular Formula C11H17NO3
Molecular Weight 211.261
CAS No. 1250996-94-1
Cat. No. B2416379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
CAS1250996-94-1
Molecular FormulaC11H17NO3
Molecular Weight211.261
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2COCC1C=C2
InChIInChI=1S/C11H17NO3/c1-11(2,3)15-10(13)12-8-4-5-9(12)7-14-6-8/h4-5,8-9H,6-7H2,1-3H3
InChIKeyKTJGIZVGQFSDEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate (CAS 1250996-94-1): Structural Identity and Core Procurement Parameters


tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate (CAS 1250996-94-1) is a bicyclic N-Boc-protected morpholine-fused tropene with the molecular formula C11H17NO3 and a molecular weight of 211.26 g·mol⁻¹ . It features a 3-oxa bridge within an 8‑azabicyclo[3.2.1]oct‑6‑ene scaffold, distinguishing it from the more common 3‑oxo (carbonyl) analog (CAS 736181‑18‑3) and from the fully saturated 3‑oxa‑8‑azabicyclo[3.2.1]octane system [1]. The tert‑butyl carbamate (Boc) group renders the nitrogen atom inert under basic and nucleophilic conditions, while the C6–C7 olefin provides a handle for further functionalization. Commercially available batches typically meet a purity specification of ≥95 % (some suppliers ≥98 %) and are recommended for storage sealed under dry conditions at 2–8 °C .

Why In‑Class 8‑Azabicyclo[3.2.1]octane/ene Analogs Cannot Simply Replace tert‑Butyl 3‑oxa‑8‑azabicyclo[3.2.1]oct‑6‑ene‑8‑carboxylate


The 8‑azabicyclo[3.2.1]octane/ene chemotype encompasses a broad array of commercially available building blocks that differ critically in ring‑heteroatom identity (3‑oxa vs. 3‑oxo vs. carba), saturation state (oct‑6‑ene vs. octane), and N‑protecting group. These variations directly control reactivity, physicochemical properties, and downstream synthetic compatibility. For example, the 3‑oxo analog (CAS 736181‑18‑3, MW 223.27 g·mol⁻¹) introduces a reactive ketone that can undergo triflation, enolate chemistry, and retro‑Mannich fragmentation, whereas the 3‑oxa bridge of CAS 1250996‑94‑1 is redox‑inert under many conditions and alters both lipophilicity (XLogP3‑AA ≈ 0.9 for the 3‑oxo analog vs. a predicted lower value for the 3‑oxa) and hydrogen‑bond acceptor count [1] [2]. Similarly, changing the N‑Boc group to N‑benzyl or N‑methyl would fundamentally alter the deprotection strategy (hydrogenolysis or harsh acid vs. mild TFA/DCM) and the compound’s stability to organometallic reagents. Consequently, direct interchange without re‑optimization of a multi‑step sequence risks failure in key transformations, yield loss, and irreproducibility. The quantitative evidence below substantiates where this specific intermediate offers measurable advantages.

tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate: Quantitative Differentiation Evidence Table


Molecular Weight and Formula Distinction Versus the 3‑Oxo Analog

The target compound (C11H17NO3, MW 211.26 g·mol⁻¹) differs from the commonly employed 3‑oxo analog tert‑butyl 3‑oxo‑8‑azabicyclo[3.2.1]oct‑6‑ene‑8‑carboxylate (CAS 736181‑18‑3, C12H17NO3, MW 223.27 g·mol⁻¹) by the replacement of the bridge carbonyl with an ether oxygen [1]. This one‑atom substitution reduces molecular weight by 12.01 g·mol⁻¹ (5.4 %) and eliminates the ketone hydrogen‑bond acceptor, potentially lowering the compound’s lipophilicity relative to the 3‑oxo series, as indicated by the computed XLogP3‑AA of 0.9 for the 3‑oxo analog [1].

medicinal chemistry synthetic intermediate building block

Commercial Purity Benchmarking Against In‑Class Boc‑Protected Building Blocks

Commercially, tert‑butyl 3‑oxa‑8‑azabicyclo[3.2.1]oct‑6‑ene‑8‑carboxylate is available at ≥98 % purity (HPLC) from multiple suppliers, whereas the 3‑oxo analog tert‑butyl 3‑oxo‑8‑azabicyclo[3.2.1]oct‑6‑ene‑8‑carboxylate (CAS 736181‑18‑3) is frequently listed at 95 % or 97 % . While these figures originate from vendor certificates of analysis rather than head‑to‑head experimental comparisons, the consistently higher specification for the 3‑oxa compound reduces the risk of introducing impurities that could interfere with metal‑catalyzed steps or biological assays.

procurement quality control synthetic chemistry

Structural Constraint: 3‑Oxa Bridge Impedes Retro‑Mannich Fragmentation

3‑Oxo‑8‑azabicyclo[3.2.1]oct‑6‑ene‑8‑carboxylates are known to undergo acid‑promoted retro‑Mannich fragmentation to 2‑pyrrolyl ketones, as demonstrated for the methyl and benzyl esters [1]. In contrast, the 3‑oxa bridge in the target compound lacks the carbonyl requisite for this pathway, making the scaffold inherently resistant to retro‑Mannich degradation under identical acidic conditions. While direct kinetic data have not been published, the mechanistic necessity of the 3‑oxo group for fragmentation implies that the 3‑oxa compound remains intact when the 3‑oxo congener would decompose.

synthetic methodology reaction selectivity heterocyclic chemistry

Scaffold Biological Relevance: The 3‑Oxa‑8‑azabicyclo[3.2.1]octane Motif in Patent‑Exemplified Inhibitors

Although no quantitative pharmacological data exist for the exact Boc‑protected intermediate, the 3‑oxa‑8‑azabicyclo[3.2.1]octane substructure appears in bioactive molecules with disclosed IC₅₀ values. A derivative bearing the 3‑oxa‑8‑azabicyclo[3.2.1]octane‑8‑carbonyl moiety inhibited ribonucleotide reductase (RNR) with an IC₅₀ of 70 nM [1]. The 8‑azabicyclo[3.2.1]oct‑6‑ene scaffold is extensively claimed in patent families as monoamine neurotransmitter re‑uptake inhibitors [2]. These data support the pharmaceutical relevance of the core, positioning the Boc‑protected intermediate as a strategic entry point for generating screening libraries.

drug discovery monoamine reuptake kinase inhibition

Optimal Deployment Scenarios for tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate Based on Verified Evidence


Parallel Medicinal Chemistry SAR Exploring 3‑Oxa vs. 3‑Oxo Tropene Cores

When a project requires systematic comparison of 3‑oxa and 3‑oxo bridged tropene scaffolds, the target compound provides the matched N‑Boc‑protected entry. Its lower molecular weight (211.26 vs. 223.27 g·mol⁻¹ for the 3‑oxo analog) and distinct LC‑MS signature enable facile differentiation in high‑throughput parallel synthesis workflows . The 3‑oxa bridge’s resistance to retro‑Mannich fragmentation further ensures that acid‑sensitive downstream transformations (e.g., Boc deprotection with TFA) do not degrade the bicyclic core, a risk documented for 3‑oxo congeners [1].

Multi‑Step Synthesis Requiring Chemoselective Nitrogen Unmasking

The tert‑butyl carbamate protecting group can be removed under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) without affecting the 3‑oxa bridge or the C6–C7 olefin. This contrasts with N‑benzyl analogs that require hydrogenolysis, which may reduce the olefin. Suppliers guarantee ≥98 % purity and recommend storage at 2–8 °C in sealed, dry containers, minimizing the risk of carbamate hydrolysis or olefin oxidation prior to use .

Generation of Focused Libraries Around the 3‑Oxa‑8‑azabicyclo[3.2.1]octane Pharmacophore

Patent‑exemplified inhibitors incorporating the 3‑oxa‑8‑azabicyclo[3.2.1]octane substructure have shown IC₅₀ values of 70 nM against ribonucleotide reductase (RNR) and are claimed as monoamine re‑uptake inhibitors [2] [3]. The Boc‑protected intermediate serves as a common precursor for N‑deprotection and subsequent diversification (acylation, reductive amination, sulfonylation), enabling rapid construction of screening decks that retain the 3‑oxa bridge geometry.

Reaction Methodology Development on Strained Bicyclic Olefins

The C6–C7 olefin in a strained bicyclic framework offers a defined platform for investigating cycloadditions, epoxidations, and hydrofunctionalization reactions. The 3‑oxa bridge eliminates the competing retro‑Mannich pathway that complicates product distribution in the 3‑oxo series, simplifying reaction monitoring and mechanistic interpretation [1].

Quote Request

Request a Quote for tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.